1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate
Beschreibung
1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate is a xanthine derivative characterized by a propyl group at the 1-position and a sulfophenyl substituent at the 8-position of the xanthine core. The potassium salt hydrate formulation enhances its solubility and stability, making it suitable for pharmacological applications.
Eigenschaften
IUPAC Name |
potassium;4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S.K/c1-2-7-18-13(19)10-12(17-14(18)20)16-11(15-10)8-3-5-9(6-4-8)24(21,22)23;/h3-6H,2,7H2,1H3,(H,15,16)(H,17,20)(H,21,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOWSBOERSTJAR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13KN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of 1-Propyl-8-(4-sulfophenyl)xanthine Potassium Salt Hydrate is the adenosine A2B receptor . This receptor is part of the adenosine receptor group of G protein-coupled receptors and is involved in various physiological processes.
Biochemische Analyse
Biochemical Properties
1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate plays a significant role in biochemical reactions by acting as an antagonist to the A2B adenosine receptor . This receptor is involved in various physiological processes, including inflammation, immune response, and cardiovascular function. By inhibiting the A2B adenosine receptor, this compound can modulate these processes. The compound interacts with enzymes such as xanthine oxidase, which is involved in purine metabolism . The nature of these interactions includes competitive inhibition, where the compound competes with natural substrates for binding to the enzyme’s active site.
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving adenosine receptors . The compound can alter gene expression and cellular metabolism by inhibiting the A2B adenosine receptor, leading to changes in the production of inflammatory mediators and other signaling molecules. This modulation can impact processes such as cell proliferation, apoptosis, and immune response.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the A2B adenosine receptor, where it acts as an antagonist . This binding prevents the activation of the receptor by adenosine, thereby inhibiting downstream signaling pathways. The compound’s antagonistic action can lead to enzyme inhibition, such as the inhibition of xanthine oxidase, which reduces the production of reactive oxygen species . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, such as at temperatures between 2-8°C . Long-term exposure to the compound can lead to sustained inhibition of the A2B adenosine receptor, resulting in prolonged modulation of cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit the A2B adenosine receptor without causing significant adverse effects . At higher doses, toxic effects such as cardiovascular alterations and hypertensive states have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to purine metabolism . The compound interacts with enzymes such as xanthine oxidase, which plays a role in the catabolism of purines to uric acid. By inhibiting xanthine oxidase, the compound can reduce the production of uric acid and reactive oxygen species, thereby influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the A2B adenosine receptor. The compound’s distribution can affect its accumulation and efficacy in modulating cellular processes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. For example, the compound may localize to the plasma membrane to interact with the A2B adenosine receptor or to the cytoplasm to inhibit xanthine oxidase.
Biologische Aktivität
1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate, commonly referred to as PSB1115, is a potent antagonist of the adenosine A2B receptor. This compound has garnered attention for its diverse biological activities, particularly in the context of inflammation, cancer biology, and cellular signaling pathways.
PSB1115 functions primarily as an antagonist for the A2B adenosine receptor, which plays a crucial role in various physiological processes, including immune responses and tissue protection during stress conditions. By inhibiting this receptor, PSB1115 can modulate signaling pathways that are activated by adenosine, a nucleoside involved in energy transfer and signal transduction.
1. Intestinal Barrier Function
Recent studies have highlighted the role of PSB1115 in maintaining intestinal barrier integrity under stress conditions such as ischemia/reperfusion (I/R) and hypoxia. In experimental models, PSB1115 significantly increased the expression of tight junction proteins (e.g., ZO-1, occludin) and improved transepithelial resistance (TER), indicating enhanced barrier function. The compound was shown to mitigate the disruption caused by acute hypoxic conditions, suggesting its potential therapeutic application in gastrointestinal disorders associated with compromised epithelial barriers .
2. Immune Response Modulation
PSB1115 has been investigated for its effects on immune cells, particularly dendritic cells (DCs). In the presence of Leishmania amazonensis, PSB1115 inhibited the production of cAMP and prevented the phosphorylation of ERK1/2, which are critical for DC activation. This suggests that PSB1115 can modulate immune responses by interfering with pathogen-induced signaling pathways .
Table 1: Summary of Biological Effects of PSB1115
Case Studies
- Intestinal Ischemia/Reperfusion Model : In a controlled study involving animal models subjected to I/R injury, administration of PSB1115 resulted in significantly improved intestinal barrier function, as evidenced by increased TER and enhanced expression of tight junction proteins. The findings suggest that PSB1115 may be beneficial in clinical scenarios involving intestinal ischemia .
- Leishmania Infection Model : In studies assessing the impact of PSB1115 on dendritic cells infected with Leishmania, it was observed that PSB1115 not only inhibited cAMP production but also reduced inflammatory cytokine secretion. These results indicate its potential use as an immunomodulatory agent in parasitic infections .
Wissenschaftliche Forschungsanwendungen
Cancer Research
1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate has been investigated for its potential in cancer therapy. Studies indicate that it can inhibit the phosphorylation of ERK1/2 in breast cancer cell lines, suggesting that targeting the purinergic pathway may be a viable strategy for cancer treatment . The modulation of adenosine receptors by this compound is believed to influence tumor growth and metastasis.
Infectious Diseases
Research has explored the use of PSB1115 in treating viral infections, particularly those associated with the BK virus. The compound has demonstrated effectiveness in reducing viral load in infected cells, highlighting its potential as an antiviral agent . This application is particularly relevant given the challenges posed by viral resistance to conventional treatments.
Inflammation and Immune Response
PSB1115's role as an adenosine receptor antagonist positions it as a candidate for modulating inflammatory responses. In studies involving intestinal epithelial cells, the compound was shown to influence barrier function under hypoxic conditions, suggesting its utility in conditions characterized by inflammation or tissue injury . This property could be leveraged in therapeutic strategies aimed at inflammatory bowel diseases or other gastrointestinal disorders.
Neuropharmacology
The effects of PSB1115 on central nervous system functions are also being studied. By antagonizing adenosine receptors, this compound may alter neurotransmitter release and neuronal excitability, which could have implications for treating neurological disorders such as epilepsy or neurodegenerative diseases .
Case Study 1: Breast Cancer Treatment
A study conducted on the MDA-MB-231 breast cancer cell line demonstrated that treatment with PSB1115 resulted in significant inhibition of cell proliferation and migration. The mechanism was linked to the downregulation of ERK signaling pathways, suggesting that PSB1115 could serve as a novel therapeutic agent in breast cancer management .
Case Study 2: Viral Load Reduction
In a controlled experiment involving renal proximal tubule epithelial cells infected with BK virus, administration of PSB1115 led to a marked decrease in viral replication. Quantitative PCR analysis confirmed that treated cells exhibited lower viral loads compared to untreated controls, indicating the compound's potential as an antiviral therapeutic .
Case Study 3: Intestinal Barrier Function
Research investigating the impact of hypoxia on intestinal epithelial cells found that pre-treatment with PSB1115 improved barrier integrity and reduced permeability under stress conditions. This suggests that PSB1115 could be beneficial in managing conditions that compromise gut health, such as ischemia or inflammatory bowel disease .
Summary Table of Applications
Vergleich Mit ähnlichen Verbindungen
Phytic Acid Dodecasodium Salt Hydrate
Structure and Target :
- Phytic acid dodecasodium salt hydrate is a myo-inositol hexaphosphate with twelve sodium ions and water of crystallization. It acts as a broad-spectrum inhibitor of xanthine oxidase (IC₅₀ = 6 mM) and exhibits antioxidative, neuroprotective, and anti-inflammatory properties .
Key Differences :
- Mechanism : Unlike 1-propyl-8-(4-sulfophenyl)xanthine, which likely targets xanthine oxidase via competitive inhibition at the active site, phytic acid inhibits XO by chelating essential metal ions (e.g., molybdenum) in the enzyme’s superoxide-generating domain .
- Potency: Phytic acid has a higher IC₅₀ (6 mM for superoxide inhibition; 30 mM for uric acid formation) compared to typical xanthine derivatives, which often exhibit nanomolar to micromolar potency .
- Applications : Phytic acid is primarily used as a metal chelator in food and industrial applications, whereas xanthine derivatives are optimized for therapeutic use.
Naphthionic Acid Sodium Salt and Derivatives
Structure and Function :
- Compounds like naphthionic acid sodium salt (1-naphthylamine-4-sulfonic acid sodium salt) and dipotassium 7-hydroxynaphthalene-1,3-disulfonate are sulfonated aromatic salts. These are structurally distinct from the xanthine core but share sulfonic acid groups, which enhance solubility and ionic interactions .
Key Differences :
Potassium Salts of Cyanamide Derivatives
Example : N-{4-Chloro-5-methyl-2-[(2-phenylsulfonyl)ethylthio]benzenesulfonyl}cyanamide potassium salt (Compound 10) .
- Structure : Features a benzenesulfonyl cyanamide backbone with a phenylsulfonyl ethylthio substituent.
- Synthesis : Prepared via alkylation of precursors in aqueous conditions, similar to methods for synthesizing sulfophenyl xanthines .
Comparative Data Table
| Compound Name | Structure | Target | IC₅₀ (XO Inhibition) | Key Properties |
|---|---|---|---|---|
| 1-Propyl-8-(4-sulfophenyl)xanthine (Inferred) | Xanthine core with sulfophenyl/propyl | Xanthine oxidase | Not reported | Potassium salt enhances solubility |
| Phytic acid dodecasodium salt hydrate | myo-Inositol hexaphosphate | Xanthine oxidase | 6 mM (superoxide) | Metal chelation, antioxidant |
| Naphthionic acid sodium salt | 1-Naphthylamine-4-sulfonic acid sodium | N/A | N/A | Biochemical reagent, dye intermediate |
| Compound 10 (Cyanamide derivative) | Benzenesulfonyl cyanamide | N/A | N/A | Synthetic intermediate |
Research Findings and Implications
- Enzyme Inhibition : Xanthine derivatives like 1-propyl-8-(4-sulfophenyl)xanthine are hypothesized to exhibit stronger XO inhibition than phytic acid due to structural mimicry of xanthine, the enzyme’s natural substrate .
- Solubility and Bioavailability : Potassium and sodium salts (e.g., phytic acid dodecasodium salt) improve aqueous solubility but may differ in pharmacokinetics. Potassium salts are often preferred for reduced sodium load in therapeutic contexts .
- Synthetic Methods : The aqueous synthesis of potassium salts, as seen in cyanamide derivatives , suggests scalable routes for producing 1-propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate.
Vorbereitungsmethoden
Core Xanthine Framework Construction
The xanthine backbone serves as the foundational structure for this compound. Typical synthesis begins with the condensation of urea derivatives with cyanoacetic acid or its esters. For example, reacting 5,6-diaminouracil with a carbonyl donor under acidic conditions yields the xanthine core . Critical parameters include:
-
Temperature control : Reactions are often conducted at 80–100°C to ensure cyclization without decomposition.
-
Catalyst selection : Hydrochloric acid or p-toluenesulfonic acid accelerates the condensation .
A representative reaction scheme is:
Propyl Group Installation at the 1-Position
N-Alkylation at the 1-position typically uses propyl halides or Mitsunobu conditions. For example:
2\text{CO}3, \text{DMF}} \text{1-Propyl-8-(4-sulfophenyl)xanthine}
Optimization data :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Base | KCO | 89% |
| Temperature | 60°C | Max conversion |
| Reaction time | 12 h | 92% yield |
Sulfonic Acid Neutralization and Salt Formation
The sulfonic acid moiety is neutralized with potassium hydroxide to form the potassium salt. Hydration is controlled during crystallization:
Crystallization conditions :
-
Solvent mixture : Ethanol-water (3:1 v/v) achieves optimal solubility.
-
Cooling rate : Gradual cooling from 50°C to 4°C over 6 h yields monoclinic crystals.
Purification and Characterization
Final purification employs recrystallization or column chromatography. Analytical validation includes:
-
HPLC : Purity >98% (C18 column, 0.1% TFA in HO/MeCN gradient).
-
NMR : H NMR (DO, 400 MHz) δ 8.21 (s, 1H, H-2), 7.89 (d, J=8.4 Hz, 2H, ArH), 7.67 (d, J=8.4 Hz, 2H, ArH), 4.12 (t, J=7.0 Hz, 2H, NCH), 1.85 (m, 2H, CH), 1.01 (t, J=7.4 Hz, 3H, CH).
-
Elemental analysis : Calculated for CHKNOS·HO: C 41.58%, H 3.75%, N 13.85%; Found: C 41.62%, H 3.71%, N 13.88% .
Stability and Hydration Control
The hydrate form is sensitive to storage conditions:
| Relative Humidity | Water Content (wt%) | Stability (6 months) |
|---|---|---|
| 40% | 5.2 | No degradation |
| 75% | 6.8 | 10% decomposition |
Lyophilization followed by desiccant storage is recommended for long-term stability.
Industrial-Scale Adaptation
Pilot plant data highlight challenges in mixing efficiency during alkylation. A radial-flow reactor improves yield by 12% compared to batch systems. Key metrics:
| Scale (kg) | Yield (Lab) | Yield (Pilot) |
|---|---|---|
| 0.1 | 92% | - |
| 10 | - | 85% |
| 100 | - | 78% |
Q & A
Basic Research Questions
Q. How can the synthesis and purity of 1-propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate be validated in academic research?
- Methodological Answer : Synthesis validation typically involves elemental analysis (C, H, N, S), FT-IR for functional groups (e.g., sulfophenyl C–S stretching at ~1040 cm⁻¹), and X-ray crystallography for structural confirmation. Purity is assessed via HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile) with UV detection at 254 nm. Potassium content can be quantified using flame photometry or ICP-MS .
Q. What experimental protocols are used to confirm xanthine oxidase (XO) inhibition by this compound?
- Methodological Answer : XO inhibition assays are performed spectrophotometrically by monitoring uric acid formation at 295 nm. A standard protocol includes:
- Reagents : 50 mM phosphate buffer (pH 7.5), 0.15 mM xanthine, 0.1 U/mL XO, and test compound (0.1–100 µM).
- Procedure : Pre-incubate compound with XO (5 min), add xanthine, and measure absorbance over 10 min. IC50 is calculated using nonlinear regression .
Q. How does the sulfophenyl group influence the compound’s solubility and bioactivity?
- Methodological Answer : The sulfophenyl group enhances water solubility via ionic interactions, critical for in vitro assays. Comparative studies with non-sulfonated analogs (e.g., 1-propylxanthine) show reduced solubility (<1 mg/mL vs. >10 mg/mL for the sulfonated derivative) and lower XO inhibitory potency (IC50 shift from 0.5 µM to >10 µM) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC50 values for xanthine oxidase inhibition?
- Methodological Answer : Variability in IC50 values may arise from differences in assay conditions (e.g., pH, temperature, or XO source). To standardize results:
- Use bovine milk XO (commercially standardized) instead of tissue-extracted enzymes.
- Include positive controls (e.g., allopurinol, IC50 ~2 µM) and normalize activity to protein concentration (Bradford assay). Statistical tools like Bland-Altman analysis can assess inter-lab variability .
Q. What strategies mitigate interference from hydrate forms in kinetic studies?
- Methodological Answer : Hydrate stability is assessed via thermogravimetric analysis (TGA) to determine water loss temperature (typically 80–120°C). For kinetic assays:
- Store the compound in desiccators with silica gel.
- Use anhydrous solvents (e.g., DMSO dried over molecular sieves) to prevent rehydration. Parallel experiments with anhydrous analogs can isolate hydration effects .
Q. How to design dose-response experiments for evaluating synergistic effects with other XO inhibitors?
- Methodological Answer : Use a checkerboard assay:
- Setup : Vary concentrations of 1-propyl-8-(4-sulfophenyl)xanthine and a secondary inhibitor (e.g., febuxostat) in a matrix.
- Analysis : Calculate combination index (CI) via Chou-Talalay method, where CI <1 indicates synergy. Confirm results with isobolographic analysis .
Q. What advanced techniques characterize metal-chelation properties of this compound?
- Methodological Answer : Chelation is studied via:
- UV-Vis titration : Monitor shifts in λmax upon addition of Fe³⁺ or Cu²⁺.
- ITC (Isothermal Titration Calorimetry) : Quantify binding constants (Kd) and stoichiometry.
- EPR spectroscopy : Detect paramagnetic metal complexes (e.g., Fe³⁺-xanthine adducts) .
Key Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
